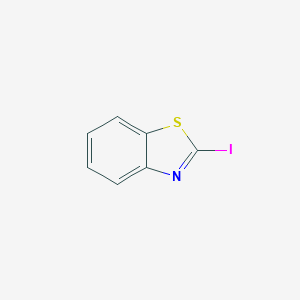

2-Iodobenzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356652 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-99-5 | |

| Record name | 2-iodobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Iodobenzothiazole from 2-Aminobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Iodobenzothiazole from 2-aminobenzothiazole, a key transformation for the introduction of iodine into the benzothiazole scaffold. This process is of significant interest to researchers and professionals in drug development, as the resulting this compound serves as a versatile intermediate for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The primary method for this conversion is the Sandmeyer reaction, which involves the diazotization of the primary aromatic amine followed by nucleophilic substitution with iodide.

Core Synthesis Pathway: The Sandmeyer Reaction

The conversion of 2-aminobenzothiazole to this compound is efficiently achieved through a two-step Sandmeyer reaction. The first step is the diazotization of the 2-amino group using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is immediately used in the subsequent step.

In the second step, the diazonium salt is treated with a solution of potassium iodide. The diazonium group is an excellent leaving group, readily displaced by the iodide ion to yield this compound with the evolution of nitrogen gas.[1] This iodination step of the Sandmeyer reaction typically does not necessitate a copper catalyst.

Experimental Protocol

The following protocol is adapted from established methods for the Sandmeyer iodination of aminobenzothiazoles.[1]

Materials and Reagents:

-

2-Aminobenzothiazole

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Procedure:

Part 1: Preparation of the Diazonium Salt

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobenzothiazole (1.0 equivalent) in deionized water.

-

Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add concentrated hydrochloric acid or sulfuric acid (approximately 3.0 equivalents) to the stirred suspension while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Iodination Reaction

-

In a separate beaker, dissolve potassium iodide (1.5 equivalents) in deionized water.

-

Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

To ensure the complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for 30 minutes.[1]

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any excess iodine), saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure this compound.[1]

Quantitative Data Summary

The following table summarizes the molar equivalents and reaction conditions for the synthesis of this compound from 2-aminobenzothiazole.

| Reagent/Parameter | Molar Equivalent/Condition | Purpose |

| Diazotization | ||

| 2-Aminobenzothiazole | 1.0 | Starting Material |

| Concentrated Acid (HCl or H₂SO₄) | ~3.0 | Catalyst and to form the amine salt |

| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent |

| Temperature | 0-5 °C | To stabilize the diazonium salt |

| Reaction Time | ~30 minutes post-addition | Ensure complete diazotization |

| Iodination | ||

| Potassium Iodide (KI) | 1.5 | Iodide source |

| Temperature | Room Temperature, then 40-50 °C | Reaction and decomposition of excess diazonium salt |

| Reaction Time | 1-2 hours at RT, 30 minutes at 40-50 °C | Ensure complete reaction |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis of this compound from 2-aminobenzothiazole.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Characterization of 2-Iodobenzothiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic data for 2-Iodobenzothiazole, a key intermediate in organic synthesis and drug discovery. Due to a scarcity of publicly available experimental spectra, this document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring this data are also detailed to aid researchers in the characterization of this compound.

Introduction

This compound is a heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its structure, featuring a benzothiazole core with an iodine atom at the 2-position, makes it a versatile building block for the synthesis of more complex molecules.[1] Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any research and development setting. This guide provides an in-depth overview of its expected spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 8.0 - 8.2 | Doublet | 1H | Aromatic C-H |

| 7.8 - 8.0 | Doublet | 1H | Aromatic C-H |

| 7.4 - 7.6 | Triplet | 1H | Aromatic C-H |

| 7.2 - 7.4 | Triplet | 1H | Aromatic C-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 155 | C-S |

| 135 - 140 | C-N |

| 125 - 130 | Aromatic C-H |

| 120 - 125 | Aromatic C-H |

| 115 - 120 | Aromatic C-H |

| 110 - 115 | Aromatic C-H |

| 90 - 95 | C-I |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 1600 - 1585 | Medium | C=C stretch | Aromatic ring |

| 1500 - 1400 | Strong | C=N stretch | Thiazole ring |

| 1300 - 1000 | Medium | C-N stretch | Aromatic amine |

| 800 - 600 | Strong | C-S stretch | Thiazole ring |

| 600 - 500 | Medium | C-I stretch | Iodo group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for this compound is C₇H₄INS, with a molecular weight of approximately 261.08 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 261 | [M]⁺ (Molecular Ion) |

| 134 | [M-I]⁺ |

| 108 | [C₆H₄S]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent residual peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the spectrometer is purged and a background spectrum is collected.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Process the spectrum by performing an ATR correction if necessary and label the significant peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The predicted spectroscopic data and standardized protocols presented in this guide serve as a valuable resource for researchers working with this compound. While experimental data is paramount, these predictions offer a reliable baseline for the identification and characterization of this important synthetic intermediate. The provided workflow for spectroscopic analysis further outlines the logical progression from synthesis to structural verification, ensuring data integrity and research reproducibility.

References

The Genesis and Evolution of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of benzothiazole and its derivatives. From its initial synthesis in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry, this document details the key milestones, synthetic methodologies, and the remarkable evolution of its biological applications.

From Industrial Origins to a Pharmacological Powerhouse: A Historical Overview

The journey of the benzothiazole core began in the realm of industrial chemistry. In 1879, the German chemist August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles. However, it was not until 1921 that a major industrial application for a benzothiazole derivative emerged, with the discovery of 2-sulfanylbenzothiazoles as highly effective vulcanization accelerators in the rubber industry. The parent benzothiazole molecule was not isolated from a natural source until 1967, when it was identified in the volatiles of American cranberries.

The mid-20th century marked a significant turning point, as the diverse pharmacological potential of benzothiazole derivatives began to be unveiled. This sparked extensive research, leading to the development of a vast array of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This versatility has established the benzothiazole core as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide range of biological targets.

Foundational Syntheses: Establishing the Benzothiazole Core

The construction of the benzothiazole ring system has been a subject of chemical exploration for over a century. The most fundamental and enduring methods are detailed below.

Hofmann's Pioneering Synthesis (1879)

The Jacobson Synthesis

Another historically significant method is the Jacobsen synthesis, which involves the oxidative cyclization of thiobenzanilides to form 2-substituted benzothiazoles.

General Synthesis of 2-Substituted Benzothiazoles

The most common and versatile method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or acyl chlorides. This approach allows for the facile introduction of diverse substituents at the 2-position of the benzothiazole ring.

Experimental Protocol: General Synthesis of 2-Aryl-Benzothiazoles

This protocol outlines a common laboratory procedure for the synthesis of 2-aryl-benzothiazoles.

Materials:

-

2-Aminothiophenol

-

Substituted Aromatic Aldehyde

-

Ethanol (or other suitable solvent like DMF)

-

Oxidizing agent (e.g., air, hydrogen peroxide)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and a substituted aromatic aldehyde (1.0-1.2 equivalents) in ethanol.

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often open to the air to allow for oxidation.

-

Upon completion, the reaction mixture is cooled. If the product precipitates, it is collected by filtration.

-

If the product remains in solution, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl-benzothiazole.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Derivatives and Their Landmark Discoveries

The history of benzothiazoles is punctuated by the discovery of specific derivatives that have had a profound impact on science and medicine.

2-Mercaptobenzothiazole (MBT): The Accelerator of Industry

Discovered in 1921, 2-mercaptobenzothiazole (MBT) revolutionized the rubber industry by significantly reducing the time and energy required for vulcanization.

Experimental Protocol: Industrial Synthesis of 2-Mercaptobenzothiazole (MBT)

This protocol is a generalized representation of the industrial Kelly process.

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Sulfur

Procedure:

-

Aniline, carbon disulfide, and sulfur are reacted in a high-pressure autoclave.

-

The mixture is heated to elevated temperatures (e.g., 250-280 °C) under high pressure.

-

The reaction produces MBT and hydrogen sulfide (H₂S) as a byproduct.

-

The crude MBT is then purified through various methods, such as solvent extraction and recrystallization.

Thioflavin T: Illuminating Amyloid Plaques

Thioflavin T is a fluorescent dye that has become an indispensable tool in neuroscience research. It exhibits enhanced fluorescence upon binding to amyloid-β plaques, which are a hallmark of Alzheimer's disease. The synthesis of Thioflavin T involves the methylation of dehydrothiotoluidine.

Experimental Protocol: Synthesis of Thioflavin T

This protocol describes a general method for the synthesis of Thioflavin T.

Materials:

-

Dehydrothiotoluidine

-

Methanol

-

Hydrochloric acid

Procedure:

-

Dehydrothiotoluidine is methylated using methanol in the presence of hydrochloric acid.

-

The reaction mixture is heated to facilitate the reaction.

-

The resulting Thioflavin T is then isolated and purified, typically as a chloride salt.

Firefly Luciferin: The Molecule of Light

A naturally occurring benzothiazole derivative, firefly luciferin is the substrate for the enzyme luciferase, responsible for the bioluminescence in fireflies. Its discovery and synthesis were significant achievements in biochemistry. The biosynthesis involves the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.

The Dawn of a Therapeutic Era: Biological Activities and Mechanisms of Action

The recognition of the benzothiazole scaffold's ability to interact with biological targets ushered in a new era of drug discovery.

Antimicrobial Activity

Early investigations revealed the potent antimicrobial properties of benzothiazole derivatives against a range of bacteria and fungi. Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are crucial for their antimicrobial activity.

One of the key mechanisms of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Benzothiazole-based inhibitors bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function.

Anticancer Activity

A vast number of benzothiazole derivatives have been synthesized and evaluated for their anticancer properties. Their mechanisms of action are diverse and include:

-

Tubulin Polymerization Inhibition: Certain benzothiazole derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as inhibitors of various tyrosine kinases that are crucial for cancer cell signaling and proliferation.

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerases, enzymes that are critical for managing DNA topology during replication and transcription.

Neurological Applications

The benzothiazole scaffold is also present in drugs targeting the central nervous system. A notable example is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS). Riluzole's mechanism of action is multifactorial, but it is known to inhibit glutamate release and block postsynaptic glutamate receptors, thereby reducing excitotoxicity.

Data and Diagrams for the Modern Researcher

To facilitate a deeper understanding and comparison, this section presents quantitative data and visual representations of key concepts.

Quantitative Data Summary

The following tables summarize key physicochemical and biological data for selected historically significant and representative benzothiazole derivatives.

Table 1: Physicochemical Properties of Early Benzothiazole Derivatives

| Compound | Year of First Synthesis/Discovery | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorobenzothiazole | 1879 | C₇H₄ClNS | 169.63 | 21-23 | 141 (at 30 mmHg) |

| 2-Phenylbenzothiazole | 1879 | C₁₃H₉NS | 211.28 | 111-113 | 360 |

| 2-Mercaptobenzothiazole | 1921 | C₇H₅NS₂ | 167.25 | 177-180 | Decomposes |

| Thioflavin T | ~1950s | C₁₇H₁₉ClN₂S | 318.86 | 211-212 (Decomposes) | N/A |

Table 2: Biological Activity of Selected Benzothiazole Derivatives

| Compound Class/Derivative | Target/Activity | Organism/Cell Line | IC₅₀ / MIC | Reference |

| Benzothiazole-based DNA Gyrase Inhibitor | DNA Gyrase B (E. coli) | Escherichia coli | 9.5 nM | |

| Benzothiazole-based Tubulin Inhibitor | Tubulin Polymerization | Kyse30 (Esophageal cancer) | 0.446 µM | |

| 2-Anilino Triazolopyrimidine | Tubulin Polymerization | - | 0.45 µM | |

| Benzothiazole-Thiazole Hybrids | S. aureus, M. tuberculosis | - | 3.90–15.63 µg/mL | |

| Benzothiazole-Amide Derivatives | C. albicans, C. neoformans | - | 0.125-2 µg/mL |

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to benzothiazole derivatives.

The Logical Evolution and Future Perspectives

The development of benzothiazole derivatives has followed a logical progression, driven by the iterative process of synthesis, biological evaluation, and structure-activity relationship (SAR) studies. The initial discovery of industrial applications paved the way for broader screening, which in turn revealed the vast therapeutic potential of this scaffold.

The journey began with simple 2-substituted benzothiazoles. The discovery of antimicrobial and anticancer activities led to the synthesis of more complex derivatives, with modifications aimed at enhancing potency and selectivity. For example, understanding the importance of the 2-amino group for certain biological activities led to the development of a wide range of 2-aminobenzothiazole derivatives. Similarly, the elucidation of specific molecular targets, such as DNA gyrase and tubulin, has enabled a more rational, target-based approach to drug design.

The story of benzothiazole is a compelling example of how a simple heterocyclic scaffold can evolve into a cornerstone of medicinal chemistry. The continuous exploration of new synthetic methodologies and the ever-expanding understanding of its biological interactions ensure that the legacy of benzothiazole will continue to grow, promising new therapeutic agents for a wide range of diseases.

Unlocking the Therapeutic Potential of Substituted Benzothiazoles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of promising research avenues for substituted benzothiazoles, a class of heterocyclic compounds with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, biological activities, and mechanistic insights of these versatile molecules. The information presented herein is curated from recent scientific literature and aims to catalyze further innovation in the development of novel benzothiazole-based therapeutics.

Introduction

Benzothiazole, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[1][2] The versatility of the benzothiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to target a wide array of diseases. This guide delves into the core research areas where substituted benzothiazoles show immense promise, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams.

Key Research Areas and Potential Applications

Anticancer Activity

Substituted benzothiazoles have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene based acetamide benzothiazole derivative 21 | Breast (MCF-7) | 24.15 | [3] |

| Cervical (HeLa) | 46.46 | [3] | |

| Morpholine based thiourea aminobenzothiazole derivative 22 | Breast (MCF-7) | 26.43 | [3] |

| Cervical (HeLa) | 45.29 | [3] | |

| Morpholine based thiourea bromobenzothiazole 23 | Breast (MCF-7) | 18.10 | [3] |

| Cervical (HeLa) | 38.85 | [3] | |

| Naphthalimide derivative 66 | Colon (HT-29) | 3.72 ± 0.3 | [3] |

| Lung (A549) | 4.074 ± 0.3 | [3] | |

| Breast (MCF-7) | 7.91 ± 0.4 | [3] | |

| Naphthalimide derivative 67 | Colon (HT-29) | 3.47 ± 0.2 | [3] |

| Lung (A549) | 3.89 ± 0.3 | [3] | |

| Breast (MCF-7) | 5.08 ± 0.3 | [3] | |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | Colon (HT-29) | 0.024 | [3] |

| Lung (H460) | 0.29 | [3] | |

| Lung (A549) | 0.84 | [3] | |

| Breast (MDA-MB-231) | 0.88 | [3] | |

| Pyridine containing pyrimidine derivative 34 | Colon (Colo205) | 5.04 | [4][5] |

| Leukemia (U937) | 13.9 | [4][5] | |

| Breast (MCF-7) | 30.67 | [4][5] | |

| Lung (A549) | 30.45 | [4][5] | |

| Compound 4l | Pancreatic (Capan-2) | 33.76 | [6] |

| Paraganglioma (PTJ86i) | 19.88 | [6] | |

| Compound B7 | Skin (A431) | Significant Inhibition | [7] |

| Lung (A549) | Significant Inhibition | [7] | |

| Lung (H1299) | Significant Inhibition | [7] | |

| PB11 | Glioblastoma (U87) | < 0.05 | [3] |

| Cervical (HeLa) | < 0.05 | [3] | |

| BM3 | Human Topoisomerase IIα | 0.039 | [8] |

MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

-

Cell Seeding:

-

Harvest and count the desired cancer cells, ensuring high viability (>90%).

-

Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the benzothiazole derivatives in culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).[9]

-

-

MTT Incubation:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

-

Tyrosine Kinase Inhibition

Many benzothiazole derivatives act as potent inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[10] The benzothiazole scaffold can mimic the adenine portion of ATP, allowing it to competitively bind to the ATP-binding site in the catalytic domain of these kinases, thereby disrupting pro-cancer signaling.[10]

Topoisomerase Inhibition

DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription.[11] Certain benzothiazole derivatives have been identified as potent inhibitors of topoisomerase II, acting as catalytic inhibitors that block one or more steps of the enzyme's catalytic cycle, leading to the accumulation of DNA strand breaks and subsequent cell death.[12]

Induction of Apoptosis via the Mitochondrial Pathway

A significant mechanism of anticancer activity for many benzothiazole derivatives is the induction of apoptosis, or programmed cell death.[13][14] These compounds can trigger the intrinsic (mitochondrial) apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.[16]

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[17] Certain benzothiazole derivatives have been shown to suppress this pathway, leading to the induction of apoptosis in cancer cells.[3][18]

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted benzothiazoles have demonstrated broad-spectrum activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[19][20]

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 3b | S. aureus | 20 | - | [21] |

| E. coli | 18 | - | [21] | |

| Compound 3d | S. aureus | 22 | - | [21] |

| E. coli | 19 | - | [21] | |

| Compound 3g | S. aureus | 21 | - | [21] |

| E. coli | 20 | - | [21] | |

| Compound 3h | S. aureus | 23 | - | [21] |

| E. coli | 21 | - | [21] | |

| Compound 8a | P. aeruginosa | - | 90-180 | [20] |

| E. coli | - | 90-180 | [20] | |

| Compound 8b | P. aeruginosa | - | 90-180 | [20] |

| E. coli | - | 90-180 | [20] | |

| Compound 8c | P. aeruginosa | - | 90-180 | [20] |

| E. coli | - | 90-180 | [20] | |

| Compound 8d | P. aeruginosa | - | 90-180 | [20] |

| E. coli | - | 90-180 | [20] | |

| Compound 66c | P. aeruginosa | - | 3.1-6.2 | [20] |

| S. aureus | - | 3.1-6.2 | [20] | |

| E. coli | - | 3.1-6.2 | [20] |

Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[19]

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

-

Serial Dilution:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test benzothiazole derivative to the first well and perform a two-fold serial dilution across the plate.[19]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[19]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[11][22] Substituted benzothiazoles have shown promising anticonvulsant activity in preclinical models, suggesting their potential as a new class of AEDs.[23]

| Compound/Derivative | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| Compound 5i | MES | 50.8 | >5.9 | [11] |

| scPTZ | 76.0 | >3.9 | [11] | |

| Compound 5j | MES | 54.8 | 8.96 | [11] |

| scPTZ | 52.8 | 9.30 | [11] | |

| Compound 4c | MES | 39.4 | 17.3 | [23] |

| Compound 3n | MES | 46.1 | 6.34 | [24] |

| Compound 3q | MES | 64.3 | 4.11 | [24] |

| Compound 9 | MES | Potent Activity | - | [25] |

| Compound 8 | PTZ | Most Potent | - | [25] |

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures and is indicative of efficacy against generalized tonic-clonic seizures.[26][27]

-

Animal Preparation:

-

Use male albino mice (18-25 g).

-

Administer the test benzothiazole derivative intraperitoneally (i.p.) at various doses.

-

-

Induction of Seizure:

-

At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

-

-

Observation and Evaluation:

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Abolition of this phase is considered protection.

-

Determine the median effective dose (ED50) for protection against MES-induced seizures.[26]

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that raise the seizure threshold and is indicative of efficacy against absence seizures.

-

Animal Preparation:

-

Use male albino mice (18-25 g).

-

Administer the test benzothiazole derivative i.p. at various doses.

-

-

Induction of Seizure:

-

At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

-

-

Observation and Evaluation:

-

Observe the mice for the onset of clonic seizures for a defined period (e.g., 30 minutes).

-

Absence of clonic seizures is considered protection.

-

Determine the ED50 for protection against PTZ-induced seizures.

-

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Substituted benzothiazoles have demonstrated neuroprotective effects in various in vitro and in vivo models, suggesting their potential to slow or halt the progression of these devastating disorders.[1][2] Their mechanisms of action often involve mitigating oxidative stress, reducing amyloid-β (Aβ) toxicity, and modulating neuroinflammation.[13][28]

| Compound/Derivative | Model | Effect | Quantitative Data | Reference |

| Benzothiazole Amphiphiles (BAMs) | Aβ-induced toxicity in SH-SY5Y cells | Protection against cell toxicity and oxidative stress | - | [28] |

| Amidine 4H-3,1-benzothiazine derivatives 5b-d | OGD/R in brain slices | Reduced glutamate and LDH release | Higher potency than Riluzole | [18] |

| Glutamate-induced cytotoxicity in SH-SY5Y cells | Neuroprotection | Effective at 10 µM | [18] | |

| Compound 5c | Voltage-gated Na+ channels | Inhibition | 51.9 ± 2.1% inhibition at 50 µM | [18] |

| Compound 3s | Acetylcholinesterase (AChE) | Inhibition | IC50 = 6.7 µM | [29] |

| Butyrylcholinesterase (BuChE) | Inhibition | IC50 = 2.35 µM | [29] | |

| Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 1.6 µM | [29] | |

| Compound 4f | Acetylcholinesterase (AChE) | Inhibition | IC50 = 23.4 ± 1.1 nM | |

| Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 40.3 ± 1.7 nM | ||

| Compound 3d | Monoamine Oxidase B (MAO-B) | Inhibition | IC50 = 0.48 ± 0.04 µM | |

| Compound 3e | Monoamine Oxidase A (MAO-A) | Inhibition | IC50 = 0.92 ± 0.09 µM | [6] |

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This model mimics the ischemic conditions of a stroke to evaluate the neuroprotective effects of compounds.

-

Preparation of Brain Slices:

-

Prepare cortical slices (400 µm) from rat brains.

-

Incubate slices in oxygenated artificial cerebrospinal fluid (ACSF).[18]

-

-

OGD Induction:

-

Transfer slices to a glucose-free ACSF saturated with 95% N2 / 5% CO2 for a defined period (e.g., 30 minutes).

-

-

Reperfusion:

-

Return the slices to standard oxygenated ACSF containing the test benzothiazole derivative or vehicle.

-

-

Assessment of Neuronal Injury:

-

Measure the release of lactate dehydrogenase (LDH) and glutamate into the medium as indicators of cell death and excitotoxicity.[18]

-

Amyloid-β (Aβ) Aggregation and Toxicity Assay

This assay is relevant for Alzheimer's disease research and assesses the ability of compounds to inhibit Aβ aggregation and protect against Aβ-induced neurotoxicity.

-

Aβ Aggregation:

-

Incubate synthetic Aβ peptides (e.g., Aβ1-42) with or without the test benzothiazole derivatives.

-

Monitor aggregation using techniques like Thioflavin T (ThT) fluorescence assay.

-

-

Cell Viability Assay:

-

Treat neuronal cell lines (e.g., SH-SY5Y) with pre-aggregated Aβ in the presence or absence of the test compounds.

-

Assess cell viability using the MTT assay.

-

-

Oxidative Stress Measurement:

-

Measure the levels of reactive oxygen species (ROS) in Aβ-treated cells using fluorescent probes like DCFDA.[14]

-

Synthesis of Substituted Benzothiazoles

A variety of synthetic methodologies have been developed for the preparation of 2-substituted benzothiazoles. One of the most common and versatile approaches is the condensation of 2-aminothiophenol with various electrophilic reagents.

This protocol describes a two-step synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes and 2-aminothiophenol.[15]

-

Step 1: Formation of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

-

To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

-

Add a solution of 2-aminothiophenol (7.5 mmol) in dichloromethane (7.5 mL) dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and wash the molecular sieves with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole.

-

-

Step 2: Oxidation to 2-Alkylbenzothiazole

-

Prepare pyridinium chlorochromate (PCC) on silica gel.

-

To a stirred solution of the crude 2-alkyl-2,3-dihydrobenzo[d]thiazole (5.0 mmol) in dichloromethane (20 mL), add the silica gel-supported PCC (10.0 g).

-

Stir the mixture at room temperature for 3 hours.

-

Filter the reaction mixture through a pad of silica gel and wash with dichloromethane.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the 2-alkylbenzothiazole.[15]

-

Conclusion and Future Directions

Substituted benzothiazoles represent a highly promising class of compounds with a wide range of therapeutic applications. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, anticonvulsant, and neuroprotective agents. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzothiazole derivatives for specific biological targets.

-

Mechanism of Action Studies: To further elucidate the molecular mechanisms underlying their therapeutic effects.

-

In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Multi-Target Ligands: To address the multifactorial nature of complex diseases like cancer and neurodegenerative disorders.

This technical guide serves as a foundational resource to stimulate further investigation into the vast therapeutic potential of substituted benzothiazoles, with the ultimate goal of developing novel and effective treatments for a range of human diseases.

References

- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Fluorescence Lifetime Study of Benzothiazole Derivatives for Imaging of Amyloids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Benzothiazole Amphiphiles Ameliorate Amyloid β-Related Cell Toxicity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 14. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. usiena-air.unisi.it [usiena-air.unisi.it]

- 17. Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors, A Potential Alzheimer’s Disease Treatment [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. ijabbr.com [ijabbr.com]

- 20. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease | MDPI [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Iodobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional materials.[1][2] The functionalization of this heterocyclic core is paramount for the development of novel molecular entities. Among the various synthetic handles, the carbon-iodine (C-I) bond at the 2-position of the benzothiazole ring offers a versatile and highly reactive site for molecular elaboration. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in 2-iodobenzothiazole, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate characterized by a benzothiazole ring system with an iodine atom at the C-2 position.[3] The benzothiazole moiety itself is a cornerstone in the design of numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[2]

The reactivity of this compound is dominated by its carbon-iodine bond. In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > Cl > F.[1] This is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This high reactivity makes this compound an excellent substrate for a variety of transformations under relatively mild conditions, enabling the facile introduction of diverse functional groups at the 2-position.

General Reactivity and Transformations

The C-I bond in this compound is the primary site of reactivity, enabling a host of synthetic transformations. The most prominent of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an ideal substrate due to the high reactivity of its C-I bond.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] For this compound, this reaction enables the introduction of various aryl and vinyl substituents.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 92 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 65 | 8 | 88 |

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (261 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Add a 3:1:1 mixture of toluene, ethanol, and water (10 mL).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford 2-phenylbenzothiazole.

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7] This reaction is highly effective for the vinylation of this compound.

Quantitative Data Summary: Heck-Mizoroki Reaction

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 90 |

| Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | DMA | 120 | 36 | 78 |

Experimental Protocol: Synthesis of 2-Styrylbenzothiazole

-

In a sealed tube, combine this compound (261 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

-

Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

-

Seal the tube and heat the mixture at 100 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield 2-styrylbenzothiazole.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1123-99-5: Benzothiazole, 2-iodo- | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Electrophilic Iodination of Benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of the benzothiazole scaffold, a critical transformation in the synthesis of various pharmaceutical and materials science compounds. This document details the core principles, reaction methodologies, quantitative data, and experimental protocols to facilitate the strategic introduction of iodine into the benzothiazole ring system.

Introduction to the Electrophilic Iodination of Benzothiazole

The introduction of an iodine atom onto the benzothiazole ring is a pivotal step in the development of novel chemical entities. The carbon-iodine bond serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The inherent electronic properties of the benzothiazole nucleus, however, present unique challenges and opportunities in controlling the regioselectivity of electrophilic substitution.

The benzothiazole ring system consists of a benzene ring fused to an electron-withdrawing thiazole ring.[1] This electronic characteristic deactivates the fused benzene ring towards electrophilic attack compared to benzene itself.[1] Consequently, electrophilic iodination typically requires the activation of iodine to generate a potent electrophile ("I⁺").[2] The substitution generally occurs on the benzene portion of the scaffold, at positions 4, 5, 6, and 7, with the specific outcome being highly dependent on the chosen iodinating agent and reaction conditions.[1]

Core Methodologies for Electrophilic Iodination

There are three primary strategies for the electrophilic iodination of benzothiazoles: direct iodination with molecular iodine and an oxidant, iodination with N-iodosuccinimide (NIS), and the Sandmeyer reaction for amino-substituted benzothiazoles.

Direct Iodination with Molecular Iodine (I₂) and an Oxidizing Agent

Direct iodination of benzothiazoles is often carried out using molecular iodine in the presence of a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide) under acidic conditions.[3][4] This method is effective but can be harsh and may lead to a mixture of mono- and poly-iodinated products.[4][5] A notable and sometimes unexpected outcome of this reaction is the formation of 4,7-diiodobenzothiazole as a major product, particularly with electron-deficient benzothiazoles.[4][5]

Key considerations for controlling selectivity include:

-

Stoichiometry: Careful control of the molar ratio of benzothiazole to iodine is crucial. A 1:1 ratio is recommended to favor mono-iodination.[5]

-

Temperature: Lowering the reaction temperature can enhance selectivity by reducing the rate of subsequent iodination steps.[5]

-

Choice of Oxidant and Acid: Milder conditions can promote mono-iodination.[5]

Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent compared to the I₂/oxidant systems.[5] It is an easy-to-handle, crystalline solid that functions as an electrophilic iodine source under relatively gentle conditions.[2] The reactivity of NIS can be enhanced with the use of an acid catalyst, such as trifluoroacetic acid (TFA), which activates the N-I bond, increasing the electrophilicity of the iodine atom.[2] While NIS generally provides cleaner mono-iodination, over-iodination to di-iodinated products can still occur, especially with highly activated benzothiazole substrates or when an excess of NIS is used.[5]

Sandmeyer Reaction for Aminobenzothiazoles

The Sandmeyer reaction provides a regioselective method for introducing iodine into an amino-substituted benzothiazole. This two-step process involves the diazotization of a primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures, followed by the displacement of the diazonium group with an iodide ion (typically from potassium iodide).[5][6] While this method offers precise regiochemical control, it is known to be sensitive to reaction conditions and can sometimes result in low yields and the formation of colored byproducts.[5]

Quantitative Data on Benzothiazole Iodination

The following tables summarize representative data for the electrophilic iodination of benzothiazole, highlighting the impact of different reagents and conditions on product distribution.

| Iodinating Agent | Common Conditions | Major Product(s) | Common Side Products | Reference(s) |

| I₂ / Oxidant (e.g., H₂O₂, HNO₃) | Strong acid | Mono- and Di-iodobenzothiazoles | 4,7-diiodobenzothiazole, other poly-iodinated species | [4][5] |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) or other acid catalysts | Mono-iodobenzothiazoles | Di-iodinated products (with excess NIS or activated substrates) | [5] |

| NaNO₂, KI (Sandmeyer) | Aqueous strong acid (e.g., HCl, H₂SO₄), 0-5 °C | Regiospecific iodobenzothiazole from corresponding amine | Phenols, coupled azo compounds | [5] |

Table 1: Comparison of Common Iodinating Agents for Benzothiazole Synthesis.

Experimental Protocols

General Procedure for Direct Iodination of an Electron-Deficient Benzothiazole to 4,7-Diiodobenzothiazole

This protocol is adapted from literature procedures describing direct iodination under strong oxidative/acidic conditions.[4]

Materials:

-

Benzothiazole derivative

-

Iodine (I₂)

-

Strong oxidizing agent (e.g., nitric acid)

-

Strong acid (e.g., sulfuric acid)

-

Sodium thiosulfate solution

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the benzothiazole derivative in a minimal amount of concentrated sulfuric acid, ensuring the solution is cool.

-

To this solution, add molecular iodine in the desired stoichiometric amount (for di-iodination, an excess may be required).

-

Slowly add the oxidizing agent (e.g., nitric acid) dropwise while maintaining a low temperature with an ice bath.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 4,7-diiodobenzothiazole.

General Procedure for Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is based on general procedures for the NIS-mediated iodination of aromatic compounds.[2]

Materials:

-

Benzothiazole derivative

-

N-Iodosuccinimide (NIS)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Trifluoroacetic acid (TFA) (optional, as catalyst)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the benzothiazole derivative in an anhydrous solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

-

Add N-Iodosuccinimide (typically 1.0 to 1.2 equivalents for mono-iodination).

-

If required for less reactive substrates, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Detailed Protocol for the Synthesis of 4-Chloro-2-iodobenzo[d]thiazole via the Sandmeyer Reaction

This protocol is for the synthesis of a specific substituted iodobenzothiazole and is adapted from a reliable synthetic procedure.[6]

Materials:

-

2-Amino-4-chlorobenzothiazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

To a 100 mL round-bottom flask, add 1.85 g (10.0 mmol) of 2-Amino-4-chlorobenzothiazole and 20 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add 3.0 mL of concentrated hydrochloric acid to the stirred suspension.

-

In a separate beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 10 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate beaker, dissolve 2.49 g (15.0 mmol) of potassium iodide in 15 mL of deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Gently heat the mixture to 40-50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 30 mL of saturated sodium thiosulfate solution, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 4-Chloro-2-iodobenzo[d]thiazole.

-

Reaction Mechanisms and Visualizations

General Mechanism for Electrophilic Aromatic Iodination of Benzothiazole

The electrophilic iodination of benzothiazole follows the general mechanism of electrophilic aromatic substitution (SEAr). This involves three key steps:

-

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from a less reactive precursor.

-

Formation of the Sigma Complex: The π-system of the benzothiazole's benzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This is typically the rate-determining step.

-

Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the iodinated benzothiazole.

Caption: General mechanism for the electrophilic aromatic iodination of benzothiazole.

Mechanism of Benzothiazole Iodination with N-Iodosuccinimide (NIS)

When using NIS, especially with an acid catalyst, the mechanism involves the activation of the N-I bond to enhance the electrophilicity of the iodine.

Caption: Mechanism of acid-catalyzed iodination of benzothiazole using NIS.

Experimental Workflow for Iodination and Purification

The following diagram illustrates a typical laboratory workflow for the electrophilic iodination of benzothiazole followed by product isolation and purification.

Caption: A typical experimental workflow for the synthesis and purification of iodinated benzothiazoles.

Conclusion

The electrophilic iodination of benzothiazole is a fundamental transformation that provides access to a wide range of valuable intermediates for drug discovery and materials science. A thorough understanding of the available methodologies, the factors influencing regioselectivity, and potential side reactions is essential for the successful synthesis of target iodobenzothiazoles. Direct iodination with I₂/oxidant systems is a powerful but often unselective method, while NIS offers a milder alternative for cleaner mono-iodination. For substrates bearing an amino group, the Sandmeyer reaction provides a regiochemically precise route to iodinated products. Careful optimization of reaction parameters, including stoichiometry, temperature, and catalyst choice, is paramount to achieving high yields and the desired isomer distribution.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]

- 4. Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Sandmeyer Reaction for the Synthesis of 2-Iodobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Sandmeyer reaction for the synthesis of 2-Iodobenzothiazole, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses potential side reactions and optimization strategies. Quantitative data from representative procedures are summarized for comparative analysis. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively prepare this compound and its derivatives.

Introduction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the conversion of primary aryl amines into a wide array of functionalized arenes via diazonium salt intermediates.[1][2] This transformation is particularly significant for introducing substituents that are not readily accessible through direct electrophilic aromatic substitution. Among its many applications, the synthesis of aryl iodides is a key transformation, providing versatile intermediates for cross-coupling reactions.

This compound is a heterocycle of significant interest in medicinal chemistry due to the prevalence of the benzothiazole scaffold in pharmacologically active compounds. The iodine atom at the 2-position serves as a convenient handle for further molecular elaboration through reactions such as Suzuki, Sonogashira, and Heck couplings. This guide focuses on the practical application of the Sandmeyer reaction to produce this compound from the readily available 2-aminobenzothiazole.

Reaction Mechanism and Principles

The Sandmeyer reaction for the synthesis of this compound proceeds in two primary stages: the diazotization of 2-aminobenzothiazole followed by the displacement of the diazonium group with iodide.

Diazotization

In the first step, the primary aromatic amine, 2-aminobenzothiazole, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[3] The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid in the acidic medium, attacks the amino group, leading to the formation of a resonance-stabilized benzothiazole-2-diazonium salt.

Iodination

The second stage involves the introduction of the iodine substituent. The benzothiazole-2-diazonium salt solution is added to a solution of an iodide salt, typically potassium iodide (KI).[3] The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas (N₂), it is replaced by the iodide ion.[3]

It is a noteworthy feature of the Sandmeyer reaction with iodide that it does not typically require a copper(I) catalyst, which is often necessary for the introduction of other halides (Cl, Br) or cyanide.[4][5] The reaction is believed to proceed through a free radical mechanism, initiated by a single electron transfer from the iodide ion to the diazonium salt.[1][2] This forms a diazo radical, which then loses nitrogen gas to generate a benzothiazol-2-yl radical. This radical subsequently reacts with an iodine source to form the final product, this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Sandmeyer reaction, adapted from procedures for analogous compounds.[3][6]

Materials and Reagents

-

2-Aminobenzothiazole

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Step-by-Step Procedure

Step 1: Diazotization of 2-Aminobenzothiazole

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 2-aminobenzothiazole (1.0 eq) in deionized water.

-

Cool the suspension to 0-5 °C using an ice-water bath.

-

Slowly add concentrated hydrochloric acid (or sulfuric acid) (approx. 3.0 eq) to the stirred suspension while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the amine suspension over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[3]

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[3]

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide (1.5 - 2.0 eq) in deionized water.

-

Slowly add the cold diazonium salt solution to the vigorously stirred potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.[3]

-

To ensure complete decomposition of any residual diazonium salt, gently heat the mixture to 40-50 °C for approximately 30 minutes.[3]

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x volume of the aqueous phase).[6]

-

Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6]

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.

Quantitative Data Summary

| Parameter | Value/Range | Reference/Comment |

| Starting Material | 2-Aminobenzothiazole | - |

| Reagents | NaNO₂, HCl/H₂SO₄, KI | [3] |

| Stoichiometry | ||

| 2-Aminobenzothiazole | 1.0 eq | - |

| Acid | ~3.0 eq | [3] |

| NaNO₂ | 1.1 - 1.2 eq | [3][7] |

| KI | 1.5 - 4.0 eq | [3][7] |

| Reaction Temperature | ||

| Diazotization | 0 - 5 °C | [3] |

| Iodination | 0 °C to 50 °C | [3] |

| Reaction Time | ||

| Diazotization | ~1 hour | [6] |

| Iodination | 2 - 4 hours | [6][7] |

| Reported Yield | ~70% (for a general arylamine) | [7] |

| Purification Method | Column Chromatography/Recrystallization | [3][7] |

Potential Side Reactions and Troubleshooting

The Sandmeyer reaction, while robust, can be prone to side reactions that can lower the yield and complicate purification.

-

Phenol Formation: If the diazonium salt solution is exposed to elevated temperatures, particularly in the presence of water, it can decompose to form the corresponding phenol (2-hydroxybenzothiazole).[6] Maintaining low temperatures during diazotization and the initial stages of iodination is crucial.

-

Azo Coupling: In insufficiently acidic conditions, the diazonium salt can act as an electrophile and couple with unreacted 2-aminobenzothiazole or other electron-rich species to form colored azo compounds.[6] Ensuring a strongly acidic environment during diazotization minimizes this side reaction.

-

Formation of Tars: The formation of dark, tarry byproducts can occur, often due to radical side reactions or polymerization.[6] Slow, controlled addition of reagents and efficient stirring can help to mitigate this.

-

Incomplete Diazotization: If the diazotization is incomplete, the unreacted 2-aminobenzothiazole will remain in the reaction mixture, leading to lower yields and purification challenges. Ensuring the sodium nitrite is fresh and added slowly at low temperatures is important.

Visualizing the Process

Diagram of the Sandmeyer Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Logical Diagram of Key Reaction Steps

Caption: Key steps and potential side reactions in the synthesis.

Conclusion

The Sandmeyer reaction provides a reliable and effective method for the synthesis of this compound from 2-aminobenzothiazole. Careful control of reaction conditions, particularly temperature and acidity, is paramount to achieving high yields and minimizing the formation of byproducts. The resulting this compound is a versatile intermediate, poised for further functionalization, making this synthetic route highly valuable for researchers in medicinal chemistry and drug discovery. This guide offers a solid foundation for the practical application and optimization of this important transformation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Iodobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodobenzothiazole as a key building block for the synthesis of 2-arylbenzothiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols detailed herein are based on established methodologies for Suzuki couplings of heteroaryl halides.

Introduction